Calystegine B3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

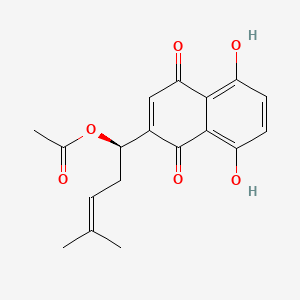

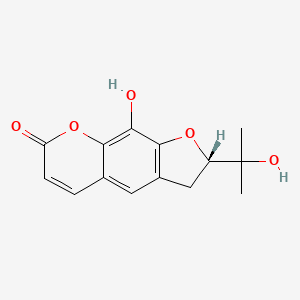

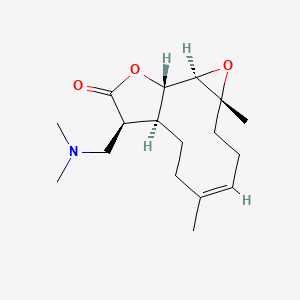

Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates

Mécanisme D'action

Calystegine B3, also known as 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-, is a plant-derived alkaloid with significant biological activity .

Target of Action

The primary target of this compound is the cytoplasmic α-mannosidase, Man2C1 . This enzyme plays a crucial role in the non-lysosomal catabolism of free oligosaccharides derived from N-linked glycans accumulated in the cytosol .

Mode of Action

This compound acts as a potent specific inhibitor for Man2C1 activity . It binds to the enzyme and inhibits its function, leading to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol .

Biochemical Pathways

The inhibition of Man2C1 by this compound affects the catabolic pathway for cytosolic-free oligosaccharides in eukaryotic cells . This disruption leads to the accumulation of unprocessed oligosaccharides in the cytosol .

Pharmacokinetics

Its potent and specific inhibitory effect on man2c1 suggests that it may have good bioavailability and can effectively reach its target in the cytosol .

Result of Action

The inhibition of Man2C1 by this compound leads to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol . This can potentially disrupt normal cellular functions and induce apoptosis in various cell lines .

Analyse Biochimique

Biochemical Properties

Calystegine B3 interacts with the enzyme Man2C1 . It has been found to be a highly specific inhibitor for Man2C1 among various α-mannosidases prepared from rat liver . This interaction has significant implications for the biochemical reactions involving these enzymes and the biomolecules they interact with .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found that treatment of mammalian-derived cultured cells with this compound resulted in drastic change in both structure and quantity of free oligosaccharides in the cytosol . Moreover, this compound has been shown to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme Man2C1 . It acts as a potent inhibitor for Man2C1 activity, affecting the enzyme’s ability to process free oligosaccharides in the cytosol . This results in changes in the structure and quantity of these oligosaccharides, which can have significant effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . For instance, HeLa cells were treated either with 100 µM SWN or 1 mM this compound for 24 hours . The results showed that the compound had a significant impact on the structure and quantity of free oligosaccharides in the cytosol .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of free oligosaccharides in the cytosol . It acts as an inhibitor for the enzyme Man2C1, which plays a key role in these pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B3 involves multiple steps, starting from carbohydrate derivatives. One of the key steps is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction of an aldehyde containing a Z-vinyl iodide . The vinyl iodide is obtained by the Stork olefination of an aldehyde derived from carbohydrate starting materials . The overall synthesis from D-xylose and L-arabinose derivatives involves 11 steps with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes described in academic research provide a foundation for potential industrial-scale synthesis. The use of carbohydrate derivatives and efficient reaction conditions could be adapted for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Calystegine B3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Calystegine B3 has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: It can be used in the development of specific enzyme inhibitors for industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Calystegine B2: Another polyhydroxylated nortropane alkaloid with similar glycosidase inhibitory properties.

Calystegine A3: Known for its ability to stabilize beta-glucocerebrosidase.

Swainsonine: An alkaloid with glycosidase inhibitory properties, often found in the same plants as Calystegine B3.

Uniqueness

This compound is unique due to its specific inhibition of cytoplasmic α-mannosidase (Man2C1), which is not commonly observed with other glycosidase inhibitors . This specificity makes it a valuable tool for studying the biological significance of Man2C1 and its role in cellular processes .

Propriétés

Numéro CAS |

178231-95-3 |

|---|---|

Formule moléculaire |

C7H13NO4 |

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |

Clé InChI |

FXFBVZOJVHCEDO-IECVIRLLSA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

SMILES isomérique |

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |

SMILES canonique |

C1CC2(C(C(C(C1N2)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)

![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)